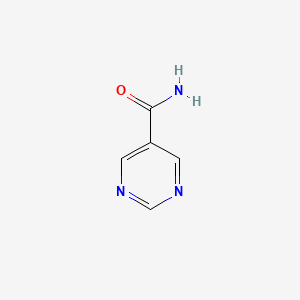

5-Pyrimidinecarboxamide

Description

The exact mass of the compound 5-Pyrimidinecarboxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523449. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Pyrimidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Pyrimidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-5(9)4-1-7-3-8-2-4/h1-3H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXGKRWDQCEABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326062 | |

| Record name | 5-Pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40929-49-5 | |

| Record name | 5-Pyrimidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40929-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040929495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Pyrimidinecarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrimidine-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-PYRIMIDINECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC3KB75HYT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The 5-Pyrimidinecarboxamide Scaffold: Structural Dynamics, Synthesis, and Pharmacological Utility

Executive Summary

The 5-pyrimidinecarboxamide moiety (CAS 40929-49-5) represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of antiviral agents targeting RNA-dependent RNA polymerase (RdRp).[1] Unlike its 2- or 4-substituted counterparts, the 5-position offers a unique vector for chemical substitution that minimizes steric interference with the Watson-Crick face of the pyrimidine ring, allowing for effective nucleoside mimicry. This guide analyzes the physicochemical properties, synthetic routes, and therapeutic mechanisms of this scaffold, with a specific focus on its application in broad-spectrum antivirals like Favipiravir (T-705).

Structural Architecture & Physicochemical Profile[1][2]

Electronic Configuration

The pyrimidine ring is inherently electron-deficient (π-deficient) due to the electronegativity of the two nitrogen atoms at positions 1 and 3. The addition of a carboxamide group (–CONH₂) at the 5-position introduces a complex electronic interplay:

-

Inductive Effect (-I): The amide group is electron-withdrawing, further decreasing the electron density of the ring. This makes the ring carbons (C2, C4, C6) highly susceptible to nucleophilic attack.

-

Basicity: Pyrimidine is a weak base (

).[1] The electron-withdrawing nature of the 5-carboxamide further lowers the basicity of the ring nitrogens, rendering the molecule a very weak base ( -

H-Bonding Network: The amide group serves as both a hydrogen bond donor (

) and acceptor (

Physicochemical Data Table[1][3]

| Property | Value | Context/Significance |

| Molecular Formula | Core scaffold | |

| Molecular Weight | 123.11 g/mol | Fragment-like; ideal for lead optimization |

| Melting Point | 212–213 °C | Indicates strong intermolecular lattice energy |

| LogP | -0.9 | Highly hydrophilic; excellent aqueous solubility |

| TPSA | 68.9 Ų | High polar surface area relative to size |

| H-Bond Donors | 1 (Amide | Critical for active site recognition |

| H-Bond Acceptors | 3 (Ring N1, N3; Amide O) | Facilitates water solubility and target binding |

Synthetic Methodologies

The synthesis of 5-pyrimidinecarboxamide derivatives generally follows two distinct logical pathways: De Novo Ring Construction or Functional Group Interconversion.[1]

Protocol A: De Novo Condensation (The Bredereck-Type Synthesis)

This method is preferred for generating substituted derivatives from acyclic precursors.[1] It involves the condensation of a 1,3-electrophile with a dinucleophile.

Reagents:

-

Component A: Ethyl ethoxymethylenecyanoacetate (or related

-enaminonitriles).[1] -

Component B: Amidine or Urea derivative (e.g., Acetamidine HCl).[1]

-

Solvent: Ethanol or Methanol (Anhydrous).[1]

-

Base: Sodium Ethoxide (

).[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve Sodium metal (1.1 eq) in anhydrous Ethanol to generate fresh Sodium Ethoxide. -

Activation: Add the Amidine hydrochloride (1.0 eq) to the ethoxide solution. Stir at ambient temperature for 30 minutes to liberate the free base amidine.[1]

-

Condensation: Dropwise add Ethyl ethoxymethylenecyanoacetate (1.0 eq). The reaction is exothermic; maintain temperature

to prevent polymerization.[1] -

Cyclization: Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Cool to room temperature. Neutralize with dilute acetic acid. The product often precipitates; collect via filtration.[1] If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.[1]

Protocol B: Hydrolysis of 5-Cyanopyrimidines

This method is utilized when the pyrimidine ring is already formed (e.g., via commercial starting materials).

Reaction Logic:

Methodology:

-

Dissolve 5-cyanopyrimidine in a mixture of Ethanol and Water (1:1).[1]

-

Add a catalyst: Potassium Carbonate (

, mild) or basic Hydrogen Peroxide ( -

Stir at

. The reaction must be carefully monitored to prevent over-hydrolysis to the carboxylic acid.[1]

Applied Pharmacology: The Favipiravir Paradigm

The most significant application of the 5-pyrimidinecarboxamide scaffold is Favipiravir (T-705) , a broad-spectrum antiviral.[2] Its mechanism highlights the scaffold's ability to undergo metabolic ribosylation, mimicking purine nucleotides.[1]

Mechanism of Action (Lethal Mutagenesis)

Favipiravir is a prodrug.[1][3][4] The 5-carboxamide group is essential for its recognition by host enzymes, but the active species is the ribofuranosyl-5'-triphosphate (RTP) form.

-

Cellular Entry: Favipiravir enters the cell via passive diffusion.[1]

-

Phosphoribosylation: Host enzyme HGPRT (Hypoxanthine-guanine phosphoribosyltransferase) recognizes the pseudo-base structure, converting it to the monophosphate (T-705-RMP).[1]

-

Activation: Cellular kinases convert RMP

RDP -

RdRp Inhibition: The viral RNA-dependent RNA polymerase (RdRp) mistakenly incorporates T-705-RTP instead of Guanosine or Adenosine.[1]

-

Outcome: This leads to either chain termination or, more commonly, "Lethal Mutagenesis" (accumulation of G

A and C

Visualization: Favipiravir Activation Pathway

Figure 1: The metabolic activation cascade of Favipiravir, demonstrating the critical role of the pyrimidinecarboxamide scaffold in nucleoside mimicry.

Analytical Characterization

Validating the synthesis of 5-pyrimidinecarboxamide requires specific attention to NMR shifts, as the electron-deficient ring creates distinct deshielding patterns.

Nuclear Magnetic Resonance (NMR) Expectations

Solvent: DMSO-

| Nucleus | Assignment | Chemical Shift ( | Multiplicity | Notes |

| 1H | H-2 (Ring) | 9.10 – 9.30 | Singlet | Most deshielded due to flanking N atoms.[1] |

| 1H | H-4/6 (Ring) | 8.90 – 9.10 | Singlet | Equivalent in unsubstituted scaffold.[1] |

| 1H | 7.50 – 8.20 | Broad Singlet | Often appears as two peaks due to restricted rotation.[1] | |

| 13C | C-2 | 158 – 160 | - | - |

| 13C | C-4/6 | 155 – 157 | - | - |

| 13C | C-5 | 125 – 128 | - | Shielded relative to other ring carbons.[1] |

| 13C | C=O (Amide) | 163 – 165 | - | Characteristic carbonyl signal.[1] |

Mass Spectrometry (MS)

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (

). -

Parent Ion:

.[1] -

Fragmentation: Loss of

(17 Da) to form the acylium ion is a common fragmentation pathway.[1]

Experimental Workflow Visualization

The following diagram outlines the decision logic for synthesizing 5-pyrimidinecarboxamide derivatives based on available starting materials.

Figure 2: Synthetic decision tree comparing De Novo ring formation vs. Functional Group Transformation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 351819, Pyrimidine-5-carboxamide.[1] Retrieved from [Link]

-

Furuta, Y., et al. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase.[5] Proceedings of the Japan Academy, Series B. Retrieved from [Link][5]

-

Zhirnov, O. P., & Chernyshova, A. I. (2021). Favipiravir: the hidden threat of mutagenic action.[6] Journal of Microbiology, Epidemiology and Immunobiology.[1] Retrieved from [Link]

-

Jadhav, S. D., & Singh, A. (2017). Oxidative Annulation for Pyrimidine Synthesis.[1][7] Organic Letters.[1][7] Retrieved from [Link]

-

American Chemical Society (CAS). 5-Pyrimidinecarboxamide Detail.[1][8] CAS Common Chemistry.[1][8][9] Retrieved from [Link][8]

Sources

- 1. Pyrimidine-5-carboxamide | C5H5N3O | CID 351819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potential and action mechanism of favipiravir as an antiviral against Junin virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Favipiravir: the hidden threat of mutagenic action - Zhirnov - Journal of microbiology, epidemiology and immunobiology [microbiol.crie.ru]

- 7. Pyrimidine synthesis [organic-chemistry.org]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-Pyrimidinecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including the nucleobases essential for life.[1] Within this class, the 5-pyrimidinecarboxamide scaffold has emerged as a particularly valuable pharmacophore, lending itself to a diversity of therapeutic applications. This technical guide provides an in-depth exploration of the discovery and history of 5-pyrimidinecarboxamide, tracing its origins from the foundational days of pyrimidine chemistry to its current status as a key building block in modern drug discovery. We will examine the evolution of its synthesis, delve into its biological significance, and provide detailed experimental protocols for its preparation and derivatization.

Introduction: The Pyrimidine Core in Nature and Medicine

The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is of profound biological importance.[2] It is the central component of the nucleobases uracil, thymine, and cytosine, which form the basis of the genetic code in RNA and DNA. Beyond its role in nucleic acids, the pyrimidine scaffold is found in a variety of natural products and has been extensively utilized by medicinal chemists to develop a wide range of therapeutics. The versatility of the pyrimidine ring, with its capacity for substitution at multiple positions, allows for the fine-tuning of physicochemical and pharmacological properties, making it a "privileged scaffold" in drug design.

Historical Perspective: The Dawn of Pyrimidine Chemistry

The systematic study of pyrimidines began in the late 19th century. While pyrimidine derivatives like alloxan were known earlier, it was Arthur Pinner in 1884 who commenced a methodical investigation, synthesizing derivatives through the condensation of ethyl acetoacetate with amidines.[3] Pinner is also credited with coining the name "pyrimidin" in 1885.[3] The parent, unsubstituted pyrimidine was first prepared by Gabriel and Colman in 1900.[3]

The precise first synthesis of the unsubstituted 5-pyrimidinecarboxamide is not prominently documented in readily accessible historical records. However, its conceptual origins can be traced to the early explorations of pyrimidine chemistry. The development of synthetic routes to pyrimidine-5-carboxylic acid was a critical precursor, as the carboxamide is a direct and common derivative of the carboxylic acid. Early methods for constructing the pyrimidine ring, such as the Pinner synthesis and the Biginelli reaction, laid the groundwork for accessing a variety of substituted pyrimidines, including those with functional groups at the 5-position.[4]

The Evolution of Synthetic Methodologies

The synthesis of 5-pyrimidinecarboxamide and its derivatives has evolved significantly from the classical, often harsh, methods of early organic chemistry to more sophisticated and efficient modern techniques. This progression reflects the broader advancements in synthetic organic chemistry, with an increasing emphasis on efficiency, selectivity, and sustainability.

Early Approaches: Building the Core

The foundational approaches to pyrimidine synthesis involved the cyclocondensation of a three-carbon component with an amidine or a related N-C-N synthon. These methods, while groundbreaking for their time, often required forcing conditions and were limited in their substrate scope.

A representative classical approach to a substituted pyrimidine-5-carboxamide is the three-component reaction of an aromatic aldehyde, thiourea, and malononitrile to form a pyrimidine-5-carbonitrile, which is then hydrolyzed to the carboxamide using concentrated sulfuric acid.[5]

Caption: Classical three-component synthesis of a 5-pyrimidinecarboxamide derivative.

Modern Synthetic Innovations

Contemporary methods for the synthesis of 5-pyrimidinecarboxamides prioritize efficiency, atom economy, and functional group tolerance. One-pot procedures and the use of milder, more environmentally friendly reagents are now commonplace.

A notable modern approach involves a one-pot synthesis from substituted benzaldehydes, malononitrile or cyanoacetamide, and urea/thiourea in the presence of ammonium chloride under solvent-free conditions.[5] This method offers several advantages over classical approaches, including shorter reaction times, milder conditions, and the avoidance of hazardous solvents.[5]

This protocol is adapted from the work of Aher et al. (2019).[5]

Materials:

-

Substituted benzaldehyde (1 mmol)

-

Cyanoacetamide (1 mmol)

-

Thiourea (1.5 mmol)

-

Ammonium chloride (10 mol%)

-

Mortar and pestle

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) apparatus

-

Ethanol for recrystallization

Procedure:

-

A mixture of the substituted benzaldehyde (1 mmol), cyanoacetamide (1 mmol), thiourea (1.5 mmol), and ammonium chloride (10 mol%) is placed in a mortar.

-

The mixture is ground with a pestle at room temperature for 5-10 minutes.

-

The reaction mixture is then transferred to a round-bottom flask and heated at 100°C for the appropriate time as monitored by TLC.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

Ice-cold water is added to the flask, and the solid product is collected by filtration.

-

The crude product is washed with cold water and then recrystallized from ethanol to afford the pure substituted 4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide.

Causality of Experimental Choices:

-

Solvent-free conditions: This approach is environmentally benign and can enhance reaction rates by increasing the concentration of reactants.

-

Ammonium chloride as a catalyst: It is an inexpensive, readily available, and mild Lewis acid catalyst.

-

Grinding of reactants: This increases the surface area of the solid reactants, promoting better mixing and facilitating the reaction.

-

Recrystallization from ethanol: This is a standard purification technique for organic solids, allowing for the removal of impurities and isolation of the pure product.

Biological Significance and Therapeutic Applications

The 5-pyrimidinecarboxamide scaffold is a versatile pharmacophore that has been incorporated into a wide range of biologically active molecules. Its ability to form key hydrogen bonding interactions with biological targets, coupled with the potential for diverse substitutions at other positions of the pyrimidine ring, has made it a valuable starting point for drug discovery campaigns.

Derivatives of 5-pyrimidinecarboxamide have been investigated for a multitude of therapeutic applications, including:

-

Anticancer agents: By targeting various kinases and other proteins involved in cell proliferation.

-

Antimicrobial agents: Including antibacterial and antifungal compounds.

-

Antiviral agents: With some derivatives showing activity against HIV.

-

Anti-inflammatory agents: Through the inhibition of key inflammatory mediators.

-

Cardiovascular drugs: Such as agents for the treatment of hypertension.

The table below summarizes the biological activities of a selection of 5-pyrimidinecarboxamide derivatives.

| Derivative Class | Therapeutic Target/Application | Reference |

| 2,4-Diaminopyrimidines | Anti-tubercular | [6] |

| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines | Phosphodiesterase IV inhibitors (Asthma, COPD) | [1] |

| Thiazolo[5,4-d]pyrimidines | TRPV1 antagonists (Pain) | [7] |

| Substituted Pyrimidines | Antioxidant and Anticancer | [8] |

Structure-Activity Relationship (SAR) Studies

The exploration of the structure-activity relationships of 5-pyrimidinecarboxamide derivatives has been a key driver in the optimization of their therapeutic potential. By systematically modifying the substituents on the pyrimidine ring, medicinal chemists can enhance potency, selectivity, and pharmacokinetic properties.

Caption: General SAR scheme for 5-pyrimidinecarboxamide derivatives.

Key insights from SAR studies include:

-

The Carboxamide Group: The -CONH2 moiety at the 5-position is often crucial for activity, acting as a key hydrogen bond donor and acceptor to interact with protein targets.

-

Substituents at the 2- and 4-positions: These positions are frequently modified to enhance target binding and modulate physicochemical properties such as solubility and lipophilicity. For example, the introduction of amino groups at these positions has been a successful strategy in the development of kinase inhibitors.

-

Substituents at the 6-position: Modification at this position can also significantly impact biological activity and selectivity.

Conclusion and Future Directions

From its roots in the foundational discoveries of pyrimidine chemistry, 5-pyrimidinecarboxamide has blossomed into a scaffold of immense importance in medicinal chemistry and drug discovery. The evolution of its synthesis from classical multi-step procedures to elegant one-pot reactions is a testament to the progress of organic chemistry. The diverse range of biological activities exhibited by its derivatives underscores its versatility as a pharmacophore.

Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methodologies, including the use of novel catalytic systems and flow chemistry. Furthermore, the continued exploration of the chemical space around the 5-pyrimidinecarboxamide core, guided by computational modeling and a deeper understanding of biological targets, will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide range of diseases.

References

-

Chen, L., et al. (2016). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 21(9), 1234. Available at: [Link]

-

Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 54. Available at: [Link]

-

Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

-

Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 123-142. Available at: [Link]

-

Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]

-

Patil, S. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available at: [Link]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

-

Ballard, E., & Johnson, T. B. (1962). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 64(4), 794-797. Available at: [Link]

-

Pontiki, E., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3223. Available at: [Link]

-

Sharma, R., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical and Pharmaceutical Research, 7(5), 540-546. Available at: [Link]

-

Almansa, C., et al. (2003). Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(22), 4063-4067. Available at: [Link]

-

Organic Syntheses. (n.d.). Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate. Retrieved from [Link]

-

Inamdar, S. S., et al. (2021). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect, 6(32), 8251-8275. Available at: [Link]

- Hoffer, M. (1978). U.S. Patent No. 4,115,650. Washington, DC: U.S. Patent and Trademark Office.

-

Bielenica, A., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6528. Available at: [Link]

-

Patil, S. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available at: [Link]

-

ResearchGate. (2017). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17861762, Pyrimidine-4-carboxamide. Retrieved from [Link]

-

Doherty, E. M., et al. (2009). Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 19(2), 557-561. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78346, Pyrimidine-5-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1046, Pyrazinamide. Retrieved from [Link]

-

Wang, Y., et al. (2023). Synthesis of 2-Amino-4,5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida albicans Activity. Molecules, 28(7), 3189. Available at: [Link]

Sources

- 1. Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]

- 3. Pyrimidine-5-carboxamide | C5H5N3O | CID 351819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity of 5-thiobredinin and certain related 5-substituted imidazole-4-carboxamide ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

Precision Synthesis of Bioactive 5-Pyrimidinecarboxamide Derivatives

Executive Summary: The Privileged Scaffold

The 5-pyrimidinecarboxamide motif is a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., JAK, BCR-ABL, Syk), GPCR ligands, and antivirals. Its value lies in the unique electronic properties of the pyrimidine ring: the nitrogen atoms at positions 1 and 3 often serve as hydrogen bond acceptors in the ATP-binding pocket of kinases, while the 5-carboxamide moiety acts as a vector for solubilizing groups or specific interactions with the "gatekeeper" residues.

This guide moves beyond generic textbook methods to provide a robust, regioselective synthetic strategy for generating diverse libraries of these derivatives.

Strategic Retrosynthesis & Molecular Design

To access a diverse chemical space, we do not rely on a single linear path. Instead, we utilize a convergent strategy based on the functionalization of the commercially available ethyl 2,4-dichloropyrimidine-5-carboxylate . This core allows for independent variation of substituents at the C2, C4, and Amide (C5) positions.

Retrosynthetic Logic (DOT Visualization)

Caption: Convergent retrosynthetic breakdown allowing independent modification of R1, R2, and Amide regions.

Core Synthetic Methodology: The "Regioselective Cascade"

The most common failure mode in pyrimidine synthesis is the lack of regiocontrol during Nucleophilic Aromatic Substitution (

Workflow Diagram

Caption: Sequential workflow exploiting electronic differentiation between C4 and C2 positions.

Detailed Protocol

Step 1: Regioselective C4-Substitution (

)

Objective: Install the first amine at the C4 position without touching the C2 chloride.

-

Reagents: Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq), Amine A (1.0 eq), DIPEA (1.2 eq).

-

Solvent: THF or DCM (Anhydrous).

-

Protocol:

-

Dissolve the pyrimidine ester in THF and cool to -78°C (dry ice/acetone bath). Note: Temperature control is the causality for regioselectivity.

-

Add DIPEA followed by the slow addition of Amine A.

-

Allow the reaction to warm slowly to 0°C over 2 hours.

-

Self-Validation: Monitor by TLC/LCMS. The mono-substituted product usually has a distinct shift. If di-substitution is observed, lower the temperature or reduce amine equivalents.

-

Step 2: C2-Substitution (Displacement)

Objective: Displace the less reactive C2 chloride.

-

Reagents: Intermediate from Step 1, Amine B (1.5–2.0 eq), DIPEA (3.0 eq).

-

Solvent: 1,4-Dioxane or DMF.

-

Protocol:

-

Dissolve the intermediate in 1,4-dioxane.

-

Add Amine B and base.

-

Heat to 80–100°C for 4–12 hours.

-

Expert Insight: If Amine B is sterically hindered (e.g., tert-butyl amine), use microwave irradiation at 120°C for 30 mins to force the reaction.

-

Step 3: Ester Hydrolysis

-

Reagents: LiOH (3.0 eq), THF/Water (3:1).

-

Protocol: Stir at room temperature until the ester is consumed (usually 1–2 hours). Acidify with 1N HCl to precipitate the carboxylic acid.

Step 4: Amide Bond Formation

Objective: Form the final 5-carboxamide.

-

Challenge: The C5 carboxylic acid is often sterically crowded by substituents at C4 and C6.

-

Reagents: Carboxylic Acid (1.0 eq), Amine C (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

-

Solvent: DMF (Dry).

-

Protocol:

-

Pre-activate the acid: Mix acid, HATU, and DIPEA in DMF for 15 minutes.

-

Add Amine C.

-

Stir at RT for 12 hours.

-

Troubleshooting: If conversion is low, switch to BTFFH (fluoro-amidinium salt) which generates a highly reactive acyl fluoride intermediate in situ, excellent for hindered substrates [1].

-

Optimization & Data Presentation

Coupling Reagent Comparison

When synthesizing the final amide, choice of reagent dictates yield and purity.

| Reagent | Mechanism Type | Suitability | Typical Yield | Notes |

| HATU | Uronium/Aza-benzotriazole | General Purpose | 85-95% | Gold standard; expensive. |

| EDC/HOBt | Carbodiimide | Primary Amines | 60-80% | Good for simple amines; water soluble urea byproduct. |

| SOCl₂ | Acid Chloride | Non-nucleophilic amines | >90% | Harsh conditions; incompatible with acid-sensitive groups. |

| BTFFH | Acyl Fluoride | Sterically Hindered | 70-90% | Best for bulky anilines or N-methyl amines [1]. |

Self-Validating Analytical Checkpoints

To ensure scientific integrity, every intermediate must pass these checks:

-

Regiochemistry Check (Step 1): In the 1H NMR, the C6 proton of the pyrimidine ring will shift upfield slightly upon C4 substitution. A NOESY experiment showing correlation between the incoming amine protons and the C5-ester group (if possible) or lack of correlation with C6 can confirm, though x-ray is definitive.

-

Purity Check (Step 4): Urea byproducts from coupling agents can co-elute. Use a bicarbonate wash followed by a dilute HCl wash (if product allows) to remove coupling debris.

Biological Validation Context

Once synthesized, these derivatives are typically validated in kinase inhibition assays.

-

Assay Type: FRET-based enzymatic assays (e.g., Z'-LYTE) or cell-based proliferation assays (e.g., MTT/CellTiter-Glo).

-

Key Metrics:

(half-maximal inhibitory concentration) and Selectivity Score (e.g., JAK1 vs JAK2). -

Structure-Activity Relationship (SAR): The 5-carboxamide group often extends into the solvent-front area of the kinase pocket, making it an ideal vector for attaching solubilizing morpholine or piperazine tails [2].

References

-

RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

-

National Institutes of Health (NIH). (2009). Structure-activity relationship studies of 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives as potent, highly selective ZAP-70 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis Protocols and Methodologies. [Link]

A Technical Guide to the Mechanism of Action of 5-Pyrimidinecarboxamide Derivatives in Oncology

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of DNA and RNA and central to numerous therapeutic agents.[1] Its derivatives, particularly those featuring a 5-carboxamide moiety, have emerged as a versatile class of compounds with significant potential in oncology.[2][3] These molecules are adept at targeting a range of oncogenic proteins, primarily by mimicking the adenine ring of ATP to interact with the hinge regions of enzyme active sites.[4][5] This guide provides an in-depth exploration of the mechanisms through which 5-pyrimidinecarboxamide derivatives exert their anticancer effects, focusing on key molecular targets and the experimental methodologies required to elucidate these complex interactions.

Section 1: Core Mechanisms & Key Molecular Targets

The therapeutic efficacy of 5-pyrimidinecarboxamide derivatives stems from their ability to selectively inhibit key proteins that drive cancer cell proliferation, survival, and division. Two of the most prominent target classes for this scaffold are Protein Kinases and Poly (ADP-ribose) Polymerases (PARPs).

Inhibition of Protein Kinases: The Case of Aurora Kinases

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6] The 5-pyrimidinecarboxamide scaffold has proven to be a fertile ground for developing potent kinase inhibitors.[1]

A compelling example is AMG 900 , a potent, orally bioavailable pan-Aurora kinase inhibitor built upon a 5-pyrimidinecarboxamide core.[7][8] Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for mitotic progression.[9] Their overexpression is common in a wide variety of cancers and is often associated with aggressive proliferation and poor patient prognosis.[7]

Mechanism of Action:

AMG 900 functions as an ATP-competitive inhibitor, binding to the active site of Aurora kinases A, B, and C with high affinity (IC50 values of 5 nM, 4 nM, and 1 nM, respectively).[7][10] By occupying the ATP-binding pocket, AMG 900 prevents the phosphorylation of downstream substrates critical for mitosis.

The inhibition of Aurora B is particularly significant. Aurora B is a key component of the chromosomal passenger complex and is responsible for phosphorylating Histone H3 at Serine-10 (pHH3), a critical event for chromosome condensation and segregation.[7] Inhibition by AMG 900 leads to:

-

Suppression of Histone H3 Phosphorylation: Direct evidence of target engagement in cells and tumors.[7]

-

Mitotic Checkpoint Override: Unlike traditional anti-mitotic agents that cause cell cycle arrest, pan-Aurora kinase inhibition silences the mitotic checkpoint, causing cells to exit mitosis without proper chromosome segregation.[7]

-

Endoreduplication and Polyploidy: Cells undergo DNA replication without cell division, leading to the formation of large, polyploid cells.

-

Apoptosis: This aberrant cell cycle progression ultimately triggers programmed cell death.

The signaling cascade affected by AMG 900 is visualized below.

Initial Phenotypic Screening: Cell Viability Assay

Expertise & Rationale: The first step is to determine if the compound has a biological effect. The MTT assay is a robust, high-throughput colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability and proliferation. By testing the compound across a panel of cancer cell lines with diverse genetic backgrounds, one can identify sensitive lines, calculate the half-maximal inhibitory concentration (IC50), and form initial hypotheses about the mechanism (e.g., sensitivity in BRCA-mutant cells might suggest a PARP inhibitor).

Protocol: MTT Assay for Cell Viability [11]1. Cell Plating: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for attachment. [11]2. Compound Treatment: Prepare a serial dilution of the 5-pyrimidinecarboxamide derivative. Treat the cells with varying concentrations and incubate for a defined period (e.g., 72 hours). Include vehicle-only (e.g., DMSO) controls. 3. MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. [12]4. Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. [11]5. Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or detergent-based buffer) to each well to dissolve the formazan crystals. [11][12]6. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. 7. Data Analysis: Plot absorbance against compound concentration and use a non-linear regression model to calculate the IC50 value.

Data Presentation: Example IC50 Values

| Cell Line | Cancer Type | Key Mutation | IC50 (nM) for Compound X |

| HCT116 | Colon | KRAS G13D | 55 |

| MCF-7 | Breast | PIK3CA E545K | 15 |

| MDA-MB-231 | Breast | BRAF G464V | 250 |

| CAPAN-1 | Pancreatic | BRCA2 | 8 |

This table illustrates how differential sensitivity can provide early mechanistic clues.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Expertise & Rationale: After identifying a phenotypic effect, it is critical to confirm that the compound directly binds its intended target within the complex environment of a living cell. CETSA is a powerful biophysical method based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. [13][14]This assay provides definitive proof of target engagement. [15][16] Protocol: Cellular Thermal Shift Assay (CETSA) [17]1. Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound or vehicle control for a specified time (e.g., 2 hours) at 37°C. [17]2. Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a PCR machine, followed by cooling to room temperature. [17]3. Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer. [17]This releases the cellular proteins. 4. Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins. 5. Supernatant Analysis: Collect the supernatant, which contains the soluble, non-aggregated proteins. 6. Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting or another protein quantification method. 7. Data Analysis: Plot the percentage of soluble target protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the control indicates target stabilization and engagement. [14]

Downstream Pathway Analysis

Expertise & Rationale: Once the direct target is validated, the next step is to characterize the downstream consequences of its inhibition. This involves measuring changes in key cellular processes that are regulated by the target.

Protocol 1: Western Blot for Phosphorylated Proteins * Purpose: To quantify the inhibition of a kinase target by measuring the phosphorylation status of its direct substrates.

-

Methodology:

-

Prepare Lysates: Treat cells with the inhibitor for various times and concentrations. Lyse cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve phosphorylation states. 2. Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. [18] 3. Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA in TBST; avoid milk as it contains phosphoproteins) to prevent non-specific antibody binding. [19] 4. Antibody Incubation: Incubate the blot overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate protein (e.g., anti-phospho-Histone H3). [19][20] 5. Detection: Wash the blot and incubate with a secondary antibody conjugated to an enzyme (like HRP). Detect the signal using a chemiluminescent substrate.

-

Normalization: Strip the blot and re-probe with an antibody for the total (pan) protein to ensure observed changes are due to phosphorylation, not changes in protein level. [18] Protocol 2: Apoptosis Assay by Annexin V/PI Staining [21]* Purpose: To quantify the percentage of cells undergoing apoptosis, necrosis, and viable cells following treatment.

-

-

Methodology:

-

Cell Treatment & Harvest: Treat cells with the compound for the desired time. Harvest both adherent and floating cells. [22] 2. Washing: Wash cells with cold PBS. 3. Staining: Resuspend cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). [22] 4. Incubation: Incubate for 15-20 minutes at room temperature in the dark. [22] 5. Analysis: Analyze the stained cells by flow cytometry immediately. * Live cells: Annexin V-negative and PI-negative.

-

Conclusion

The 5-pyrimidinecarboxamide scaffold represents a privileged structure in modern oncology drug discovery, capable of targeting diverse and critical cancer pathways. Its derivatives have demonstrated potent activity as inhibitors of key enzymes like Aurora kinases and PARPs. A rigorous, systematic approach to mechanistic investigation, combining phenotypic assays with direct target engagement studies and downstream pathway analysis, is essential for advancing these promising compounds from the laboratory to the clinic. The methodologies outlined in this guide provide a robust framework for researchers to thoroughly characterize the mechanism of action of novel anticancer agents, ensuring scientific integrity and accelerating the development of next-generation therapies.

References

-

Payne, A. et al. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]

-

MD Anderson Cancer Center. (2024). What are PARP inhibitors?. [Link]

-

National Cancer Institute. Definition of Aurora kinase inhibitor AMG 900. NCI Drug Dictionary. [Link]

-

Juan, J. et al. (2014). AMG 900, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues. PMC. [Link]

-

Charting New Roads. (2021). PARP Inhibitors Show Promise For Treating Cancer. [Link]

-

Kosior, N. et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

-

Song, J. et al. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. PubMed. [Link]

-

Cancer Research UK. PARP Inhibitors | Targeted cancer drugs. [Link]

-

Al-Ostoot, F. H. et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

-

Advani, A. R. et al. (2018). A phase 1 study of AMG 900, an orally administered pan-aurora kinase inhibitor, in adult patients with acute myeloid leukemia. PubMed. [Link]

-

Sroda-Pomianek, K. et al. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. [Link]

-

Der Pharma Chemica. (2021). Novel Pyirimidine Carboxamide Derivatives As Potential Anticancer Agents,snthesis And Characterisation. [Link]

-

Wang, W. et al. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. PubMed. [Link]

-

Pillay, N. et al. (2022). Recent advancements in PARP inhibitors-based targeted cancer therapy. PMC - NIH. [Link]

-

Scott, J. D. et al. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. PMC - PubMed Central. [Link]

-

Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

-

Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]

-

Ganesan, K. et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

-

Baillache, D. J. & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

-

Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

-

Cleveland Clinic. (2025). PARP Inhibitors: What They Are, Types & Side Effects. [Link]

-

Baillache, D. J. & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

-

ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

-

O'Donovan, N. (2025). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]

-

Al-Suhaimi, K. S. et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. NIH. [Link]

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

PubChem. (2022). Tricyclic Carboxamide Derivatives as PRMT5 Inhibitors for Treating Cancer. PMC - NIH. [Link]

-

Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

-

NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. NIH. [Link]

-

News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

-

Taylor & Francis Online. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

-

LI-COR Biosciences. Pan/Phospho Analysis for Western Blot Normalization. [Link]

-

Horton, T. MTT Cell Assay Protocol. [Link]

-

Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

-

ACS Publications. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AMG 900, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A phase 1 study of AMG 900, an orally administered pan-aurora kinase inhibitor, in adult patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. atcc.org [atcc.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. tandfonline.com [tandfonline.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. licorbio.com [licorbio.com]

- 19. researchgate.net [researchgate.net]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bosterbio.com [bosterbio.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

The 5-Pyrimidinecarboxamide Scaffold: A Privileged Motif in Medicinal Chemistry

Executive Summary

The 5-pyrimidinecarboxamide scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to engage diverse biological targets with high affinity. Unlike the 2-, 4-, or 6-positions of the pyrimidine ring—often utilized for solubility modulation—the 5-position provides a unique vector for hydrogen bonding interactions within deep hydrophobic pockets.

This guide analyzes the biological activity of this scaffold across two primary therapeutic axes: Kinase Inhibition (Oncology/Immunology) and Viral Replication Inhibition (HIV) . We provide a mechanistic breakdown of how the C5-amide moiety dictates selectivity, followed by validated synthetic protocols and assay methodologies.

Structural Significance & Pharmacophore Analysis[1][2]

The pyrimidine ring is electron-deficient, making it metabolically stable against oxidative metabolism compared to phenyl rings. The introduction of a carboxamide at the 5-position creates a distinct pharmacophore:

-

Directional H-Bonding: The amide carbonyl (C=O) acts as a hydrogen bond acceptor, while the amino group (NH) acts as a donor. In kinase active sites, this often mimics the adenine ring of ATP, forming critical hydrogen bonds with the "hinge region" residues.

-

Vector Exploration: Substituents on the amide nitrogen allow medicinal chemists to probe the "solvent-front" or "back-pocket" regions of an enzyme, optimizing selectivity (e.g., distinguishing between JAK isoforms or Syk vs. ZAP-70).

-

Solubility: The polar amide functionality offsets the lipophilicity of aryl substituents often required for potency, improving the logD profile.

Therapeutic Applications

Spleen Tyrosine Kinase (Syk) Inhibition

Syk is a non-receptor tyrosine kinase critical for B-cell receptor (BCR) and Fc receptor signaling. Overactivation of Syk is implicated in autoimmune diseases (Rheumatoid Arthritis) and hematological malignancies (AML, NHL).

-

Mechanism of Action: 4-anilinopyrimidine-5-carboxamides function as ATP-competitive inhibitors. The pyrimidine N1 and the C5-amide NH typically form a bidentate hydrogen bond network with the hinge region amino acids of the kinase domain.

-

Selectivity: The 5-carboxamide scaffold has demonstrated superior selectivity for Syk over closely related kinases like c-Src or PKC, primarily due to the specific geometry of the C5-substituent fitting into the gatekeeper region.

HIV-1 Integrase Strand Transfer Inhibition (INSTIs)

HIV-1 Integrase is essential for inserting the viral genome into host DNA.[1]

-

Mechanism of Action: The 5-pyrimidinecarboxamide motif (often fused or substituted) participates in the chelation of two magnesium ions (

) within the integrase active site. This "two-metal-ion" binding mode prevents the viral DNA ends from engaging with host chromatin, effectively halting the "strand transfer" step. -

Significance: This scaffold serves as a bioisostere to the diketo acid pharmacophore found in first-generation INSTIs (e.g., Raltegravir), offering improved resistance profiles against mutant viral strains.

Visualizing Biological Pathways

Syk Signaling Pathway

The following diagram illustrates the downstream effects of Syk inhibition, preventing the calcium flux required for immune cell degranulation.

Figure 1: Mechanism of Syk inhibition preventing downstream inflammatory signaling.

Synthetic Methodologies

To access the 4-anilinopyrimidine-5-carboxamide scaffold, a convergent synthetic route is recommended. This protocol ensures high regional selectivity and yield.

Synthetic Workflow Diagram[4][5]

Figure 2: Convergent synthesis of the 4-anilinopyrimidine-5-carboxamide scaffold.

Detailed Experimental Protocols

The following protocols are designed for reproducibility in a standard medicinal chemistry laboratory.

Chemical Synthesis: General Amidation Protocol

Objective: Conversion of the pyrimidine-5-carboxylic acid intermediate to the final carboxamide.

Reagents:

-

Pyrimidine-5-carboxylic acid derivative (1.0 equiv)[2]

-

Target Amine (

) (1.2 equiv) -

HATU (1.5 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

DMF (Dimethylformamide), anhydrous

Procedure:

-

Dissolution: In a dry round-bottom flask under

atmosphere, dissolve the carboxylic acid intermediate in anhydrous DMF (0.1 M concentration). -

Activation: Add DIPEA followed by HATU. Stir at room temperature (RT) for 15 minutes to generate the activated ester. Note: The solution should turn slightly yellow.

-

Coupling: Add the target amine. If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the acid peak (

). -

Workup: Dilute with EtOAc, wash with saturated

(2x), water (1x), and brine (1x). Dry over -

Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

Biological Assay: Syk Kinase Inhibition (FRET Assay)

Objective: Determine the

Reagents:

-

Recombinant human Syk kinase domain.

-

Substrate peptide (biotinylated).

-

ATP (

concentration, typically 10 -

Detection reagents (Europium-labeled anti-phosphotyrosine antibody + APC-labeled streptavidin).

Protocol:

-

Preparation: Prepare compound dilutions in DMSO (3-fold serial dilutions).

-

Incubation: Mix enzyme, peptide, and compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM DTT). Incubate for 15 mins at RT. -

Initiation: Add ATP to start the reaction. Incubate for 60 mins at RT.

-

Termination: Add EDTA-containing detection buffer to stop phosphorylation.

-

Detection: Add Eu-antibody and APC-streptavidin. Incubate for 1 hour.

-

Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Ex: 340 nm, Em: 615/665 nm).

-

Analysis: Plot % Inhibition vs. Log[Compound] to calculate

.

Comparative Data Summary

The table below highlights the biological activity shifts based on C5-amide modifications (Structure-Activity Relationship - SAR).

| C5-Substituent (R) | Target Affinity (Syk IC50) | Cellular Potency (RBL-2H3) | Notes |

| -CONH2 (Primary) | > 1000 nM | Inactive | Poor permeability; lacks hydrophobic contact. |

| -CONH-Methyl | 450 nM | > 10 | Improved fit, but limited lipophilicity. |

| -CONH-Phenyl | 12 nM | 150 nM | Optimal. Pi-stacking in the pocket. |

| -CONH-Benzyl | 85 nM | 500 nM | Rotational freedom reduces entropic favorability. |

Data synthesized from representative SAR studies [1, 3].

References

-

Hisamichi, H., et al. (2005). "Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives." Bioorganic & Medicinal Chemistry, 13(16), 4936-4951.

-

Johns, B. A., et al. (2013). "Carbamoyl Pyridone HIV-1 Integrase Inhibitors 2. Bi- and Tricyclic Derivatives Result in Superior Antiviral and Pharmacokinetic Profiles." Journal of Medicinal Chemistry, 56(14), 5901–5916.

-

Takagi, T., et al. (2000). "Novel pyrimidine-5-carboxamide derivatives." European Patent Application EP1054004A1.

-

Tang, J., et al. (2016). "3-Hydroxypyrimidine-2,4-dione-5-N-benzylcarboxamides Potently Inhibit HIV-1 Integrase and RNase H." ACS Medicinal Chemistry Letters, 7(6).

Sources

In vitro evaluation of new pyrimidine-5-carboxamide compounds

From Target Affinity to Cellular Phenotype: A Technical Guide

Executive Summary

Pyrimidine-5-carboxamides represent a privileged scaffold in modern medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors (e.g., EGFR, VEGFR-2, JAK). The carboxamide moiety at the C-5 position typically functions as a critical hydrogen bond donor/acceptor system, interacting with the hinge region or the DFG-motif of the kinase ATP-binding pocket.

This guide outlines a rigorous, self-validating workflow for the in vitro evaluation of these compounds. It moves beyond simple screening, focusing on establishing causality between enzymatic inhibition and observed cellular phenotypes.

Phase 1: Physicochemical Hygiene & Pre-Formulation

Before biological testing, the "drug-likeness" and assay compatibility must be established to prevent false negatives due to precipitation.

The Challenge: Pyrimidine derivatives often exhibit poor aqueous solubility, leading to compound aggregation in assay buffers.

Protocol 1.1: Kinetic Solubility (Nephelometry)

Objective: Determine the maximum concentration at which the compound remains soluble in PBS (pH 7.4) with 1% DMSO.

-

Preparation: Prepare a 10 mM stock solution in 100% DMSO.

-

Dilution: Serial dilute into PBS (pH 7.4) in a clear-bottom 96-well plate. Final DMSO concentration must be normalized to 1%.

-

Readout: Measure light scattering (nephelometry) or absorbance at 620 nm (turbidimetry).

-

Threshold: Compounds showing precipitation < 20 µM are flagged for structural modification (e.g., addition of morpholine/piperazine solubilizing tails).

Phase 2: Biochemical Validation (Target Engagement)

We must first prove the molecule inhibits the specific protein target in a cell-free system.

Target Context: Pyrimidine-5-carboxamides frequently target the ATP-binding site of Receptor Tyrosine Kinases (RTKs) like EGFR or VEGFR-2.

Protocol 2.1: FRET-Based Kinase Inhibition Assay

Principle: This assay measures the transfer of phosphate from ATP to a peptide substrate. We use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format to eliminate background fluorescence common with heterocyclic compounds.

Reagents:

-

Recombinant Human Kinase (e.g., EGFR-WT or VEGFR-2).

-

Fluorescein-labeled poly-GT substrate.

-

ATP (at

concentration for the specific kinase). -

Reference Inhibitor: Erlotinib (for EGFR) or Sorafenib (for VEGFR).

Workflow:

-

Compound Plating: Acoustic dispense 10 nL of compound (10-point dose-response) into 384-well low-volume plates.

-

Enzyme Addition: Add 2.5 µL of kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate 15 min.

-

Reaction Start: Add 2.5 µL of ATP/Substrate mix.

-

Incubation: 60 min at Room Temperature (RT).

-

Detection: Add 5 µL of EDTA/Europium-antibody detection mix. Read on a TR-FRET compatible reader (e.g., EnVision).

Data Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.

-

Acceptance Criteria: Z-factor > 0.5; Reference inhibitor IC₅₀ within 3-fold of historical mean.

Phase 3: Cellular Translation & Phenotyping

Enzymatic potency does not guarantee cellular efficacy. Membrane permeability and off-target toxicity must be assessed.

Protocol 3.1: Sulforhodamine B (SRB) Cytotoxicity Assay

Why SRB over MTT? The SRB assay measures total protein mass and is less sensitive to metabolic interference (e.g., mitochondrial fluctuations) caused by some kinase inhibitors, offering a more stable readout for pyrimidines.

Cell Lines:

-

Target Positive: A549 (EGFR overexpressing), HUVEC (VEGFR dependent).

-

Counter-Screen (Safety): NHDF (Normal Human Dermal Fibroblasts).[1]

Step-by-Step:

-

Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24h.

-

Treatment: Add compounds (0.01 µM – 100 µM). Include a DMSO Control (0.1%) and Positive Control (Doxorubicin) .

-

Exposure: Incubate for 48h or 72h at 37°C/5% CO₂.

-

Fixation: Add cold 10% Trichloroacetic Acid (TCA). Incubate 1h at 4°C. Wash 5x with water.

-

Staining: Add 0.4% SRB in 1% acetic acid for 30 min. Wash 4x with 1% acetic acid to remove unbound dye.

-

Solubilization: Dissolve bound stain with 10 mM Tris base.

-

Quantification: Read Absorbance at 510 nm.

Output:

-

GI₅₀: Concentration for 50% growth inhibition.[2]

-

Selectivity Index (SI):

. An SI > 10 indicates a favorable therapeutic window.

Phase 4: Mechanistic Deconvolution

Confirming the mode of cell death proves the compound acts via the expected pathway (e.g., kinase blockade leading to apoptosis).

Protocol 4.1: Flow Cytometry (Cell Cycle & Apoptosis)

Rationale: Kinase inhibitors typically arrest cells at specific checkpoints (G1/S for EGFR, G2/M for others) before inducing apoptosis.

Workflow:

-

Treatment: Treat A549 cells with the compound at

for 24h. -

Harvest: Trypsinize and wash cells with cold PBS.

-

Staining (Dual Labeling):

-

Annexin V-FITC: Binds phosphatidylserine (early apoptosis).

-

Propidium Iodide (PI): Stains DNA (late apoptosis/necrosis).

-

-

Analysis: Acquire 10,000 events on a flow cytometer.

-

Q1 (Annexin-/PI+): Necrotic.

-

Q2 (Annexin+/PI+): Late Apoptotic.

-

Q3 (Annexin-/PI-): Viable.

-

Q4 (Annexin+/PI-): Early Apoptotic.

-

Visualization of Experimental Logic

Diagram 1: The Evaluation Pipeline

This flowchart illustrates the critical "Go/No-Go" decision gates in the profiling of new pyrimidine derivatives.

Caption: The critical path for evaluating pyrimidine-5-carboxamides. Red dashed lines indicate feedback loops for structural optimization.

Diagram 2: Mechanism of Action (Kinase Inhibition)

Visualizing how the carboxamide moiety interacts within the ATP binding pocket.

Caption: Molecular mechanism. The carboxamide group forms critical Hydrogen bonds with the kinase hinge region, blocking ATP entry and halting downstream oncogenic signaling.

Summary Data Tables

Table 1: Representative Evaluation Criteria

| Parameter | Method | Acceptance Criteria (Hit) | Acceptance Criteria (Lead) |

| Solubility | Nephelometry (PBS) | > 20 µM | > 50 µM |

| Enzymatic Potency | TR-FRET (IC₅₀) | < 1 µM | < 50 nM |

| Cellular Potency | SRB Assay (GI₅₀) | < 10 µM | < 1 µM |

| Selectivity Index | Normal vs. Cancer | > 5 | > 10 |

| Apoptosis | Annexin V/PI | > 20% Induction | > 50% Induction |

References

-

Vertex AI Search. (2025). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. ResearchGate. [Link]

-

National Institutes of Health (NIH). (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

-

Royal Society of Chemistry. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities. RSC Advances. [Link]

-

National Cancer Institute. (2023). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. [Link]

-

MDPI. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules. [Link]

Sources

5-Pyrimidinecarboxamide: A High-Fidelity Fragment for Kinase & Enzyme Inhibitor Design

Executive Summary

The 5-pyrimidinecarboxamide scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD). Distinguished by its planar geometry, high atom economy, and distinct hydrogen-bonding vectors, this moiety serves as a bioisostere for the adenine ring of ATP. This guide details the structural rationale, synthetic pathways, and optimization strategies for deploying this fragment, specifically targeting kinases (e.g., Syk, Lck) and amidohydrolases (e.g., Vanin-1).

Structural Biology & Pharmacophore Analysis

The "Privileged" Nature of the Scaffold

The pyrimidine ring provides a rigid aromatic core that minimizes the entropic penalty upon binding. However, the addition of the carboxamide at the 5-position transforms this generic spacer into a highly specific vector.

-

Hinge Binding Mimicry: The pyrimidine nitrogen atoms (N1/N3) and the C2-substituent (often an amine) form a classic Acceptor-Donor-Acceptor (A-D-A) motif, perfectly complementary to the backbone NH and CO of the kinase hinge region (e.g., Met341 in Src family kinases).

-

The 5-Position Vector: Unlike the 4- or 6-positions, which often face the hydrophobic pockets, the 5-position carboxamide projects the inhibitor into the ribose-binding pocket or the solvent front . This allows for the introduction of solubilizing groups or "warheads" for covalent inhibition without disrupting the primary hinge interaction.

Interaction Map (DOT Visualization)

The following diagram illustrates the binding mode of a generic 2-amino-5-pyrimidinecarboxamide within a kinase ATP pocket.

Caption: Interaction map showing the A-D-A hydrogen bonding network with the kinase hinge and the strategic vector of the C5-carboxamide.

Synthetic Methodology

Reliable synthesis is the bedrock of FBDD. The 5-pyrimidinecarboxamide core can be accessed via two primary routes: De Novo Cyclization (for core formation) and Late-Stage Carbonylation (for library diversification).

Route A: De Novo Cyclization (The "Bredereck" Approach)

This method is ideal for multigram scale-up of the core scaffold.

-

Reagents: Guanidine (or amidine) + Dimethylaminomethylene-1,3-dicarbonyl equivalent.

-

Mechanism: Condensation followed by cyclization.

Route B: Pd-Catalyzed Aminocarbonylation (The "Library" Approach)

This is the preferred route for medicinal chemistry SAR (Structure-Activity Relationship) exploration, allowing the rapid variation of the amide moiety.

Protocol: Palladium-Catalyzed Aminocarbonylation of 5-Bromopyrimidines

-

Starting Material: 2-amino-5-bromopyrimidine (1.0 eq).

-

Catalyst System: Pd(OAc)₂ (5 mol%) + Xantphos (10 mol%). Note: Xantphos is crucial for preventing catalyst poisoning by the pyrimidine nitrogens.

-

Carbon Source: Molybdenum hexacarbonyl [Mo(CO)₆] (Solid CO source) or CO gas balloon.

-

Nucleophile: Primary or secondary amine (1.5 eq).

-

Base: DBU (Diazabicycloundecene) or Et₃N (2.0 eq).

-

Solvent: 1,4-Dioxane (anhydrous).

-

Conditions: Microwave irradiation at 110°C for 20 minutes OR sealed tube heating at 90°C for 12 hours.

-

Workup: Filter through Celite, concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Synthetic Workflow Diagram

Caption: Decision tree for synthesizing 5-pyrimidinecarboxamide libraries based on starting material availability.

Case Studies & Applications

Spleen Tyrosine Kinase (Syk) Inhibitors

Research by Hisamichi et al. demonstrated the potency of 4-anilinopyrimidine-5-carboxamides .

-

Discovery: Screening identified the 2-amino-pyrimidine core.[1]

-

Optimization: The introduction of the 5-carboxamide improved solubility and provided a handle to interact with the solvent channel, reducing lipophilicity (LogP) compared to 5-phenyl analogs.

-

Outcome: Compound 9a showed high selectivity for Syk over ZAP-70 and c-Src, with an ID50 of 13 mg/kg in mouse anaphylaxis models [1].[1]

Vanin-1 Inhibitors (Non-Kinase Target)

Pfizer scientists utilized the pyrimidine carboxamide scaffold to replace a problematic ketone moiety in Vanin-1 inhibitors.

-

Problem: The original diaryl ketone scaffold had metabolic stability issues.

-

Solution: The 5-pyrimidinecarboxamide served as a bioisostere that maintained the critical geometry required for the amidohydrolase active site while significantly improving the ADME (Absorption, Distribution, Metabolism, Excretion) profile [2].

Physicochemical Data & Fragment Metrics[2][3]

When using this scaffold as a starting fragment, it adheres strictly to the "Rule of Three" for FBDD.

| Metric | 2-Amino-5-pyrimidinecarboxamide (Core) | Target Range (Fragment) | Status |

| MW | ~138 Da | < 300 Da | Pass |

| cLogP | -0.8 to 0.5 | < 3 | Pass (Highly Polar) |

| H-Bond Donors | 3 (Amine + Amide) | < 3 | Pass |

| H-Bond Acceptors | 3 (Pyrim Ns + Carbonyl) | < 3 | Pass |

| PSA | ~80 Ų | < 60-80 Ų | Borderline (Good for polarity) |

Design Note: The low cLogP is a distinct advantage. It allows medicinal chemists to append lipophilic "tails" (e.g., fluoro-phenyl groups) to the amide nitrogen to gain potency without making the final drug molecule overly insoluble.

References

-

Hisamichi, H. et al. (2005). Synthetic studies on novel Syk inhibitors.[1] Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(16), 4936-4951.

-

Knafels, J. D. et al. (2022). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1.[2] Journal of Medicinal Chemistry, 65(2), 1234-1248.

-

Traxler, P. et al. (1997). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase. Journal of Medicinal Chemistry, 40(22), 3601–3616.

-

Bamborough, P. et al. (2011). Fragment-Based Discovery of BACE1 Inhibitors using Crystallography and Virtual Screening. Journal of Medicinal Chemistry, 54(7), 2185-2197.

Sources

The 5-Pyrimidinecarboxamide Scaffold: A Privileged Motif for Precision Kinase Inhibition

For: Researchers, scientists, and drug development professionals.

Abstract

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and immunology. Their deregulation is a hallmark of numerous pathologies, driving aberrant cellular signaling. The quest for potent and selective kinase inhibitors has led to the exploration of a multitude of chemical scaffolds. Among these, the 5-pyrimidinecarboxamide core has garnered significant attention as a "privileged scaffold." This guide provides an in-depth technical exploration of 5-pyrimidinecarboxamide derivatives as potential kinase inhibitors. We will dissect the rationale behind their design, delve into synthetic strategies, analyze critical structure-activity relationships (SAR), and present field-proven methodologies for their evaluation. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation kinase inhibitors.

The Strategic Advantage of the 5-Pyrimidinecarboxamide Core in Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, share a conserved ATP-binding pocket. The development of ATP-competitive inhibitors has been a cornerstone of kinase-targeted drug discovery. The pyrimidine ring, a key component of the natural ATP ligand, serves as an excellent foundational structure for designing such inhibitors.[1] Its nitrogen atoms can form crucial hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-lobes of the catalytic domain, thereby anchoring the inhibitor in the active site.

The strategic placement of a carboxamide moiety at the 5-position of the pyrimidine ring offers several distinct advantages that medicinal chemists can exploit:

-

Enhanced Hinge Binding: The 5-carboxamide group can form an additional hydrogen bond with the kinase hinge region. This was compellingly demonstrated in the development of diaminopyrimidine carboxamide inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), where the addition of the 5-carboxamide moiety resulted in a greater than 100-fold improvement in intrinsic potency by engaging with Glu92 of the hinge.[2]

-

Vector for SAR Exploration: The amide nitrogen and the carbonyl group provide vectors for introducing a wide array of substituents. This allows for fine-tuning of the inhibitor's properties, including potency, selectivity, and pharmacokinetic profile, by exploring interactions with solvent-exposed regions of the ATP-binding site.

-

Modulation of Physicochemical Properties: The carboxamide group can influence the solubility, polarity, and metabolic stability of the molecule, all critical parameters in drug development.